molecular formula C13H28N2O2 B13551430 tert-butylN-[2-(hexylamino)ethyl]carbamate

tert-butylN-[2-(hexylamino)ethyl]carbamate

Cat. No.: B13551430
M. Wt: 244.37 g/mol
InChI Key: ZAVUATCRHIDKAB-UHFFFAOYSA-N
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Description

Overview of Carbamate (B1207046) Functional Groups in Organic Synthesis

Carbamates, also known as urethanes, are a class of organic compounds that share a common functional group derived from carbamic acid (NH₂COOH). wikipedia.org Structurally, they are characterized by an ester and an amide linkage to the same carbonyl group (R₂N(C=O)OR'). This hybrid nature imparts a unique set of properties that makes them exceptionally useful in organic synthesis. nih.govnih.gov

The nitrogen atom of a carbamate is significantly less nucleophilic and less basic than that of a corresponding amine. This is due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, a resonance effect that stabilizes the molecule. nih.gov This deactivation is the key to their function as protecting groups for amines. By converting a highly reactive amine into a more stable carbamate, chemists can prevent it from participating in unwanted side reactions. fiveable.memasterorganicchemistry.com

Carbamates are generally stable under a wide variety of reaction conditions, including exposure to many nucleophiles and basic hydrolysis, yet they can be cleaved under specific, controlled conditions to regenerate the parent amine. masterorganicchemistry.comtotal-synthesis.com This robustness and selective removal are critical for their application in complex, multi-step syntheses, particularly in peptide synthesis and medicinal chemistry. nih.govnih.gov

The tert-Butoxycarbonyl (Boc) Protecting Group: Principles and Significance

Among the various carbamate-based protecting groups, the tert-butoxycarbonyl (Boc) group is arguably the most common in non-peptide chemistry. jk-sci.com Its widespread use stems from its ease of installation, stability under a broad range of conditions, and facile, selective removal.

Installation (Protection): The Boc group is typically introduced by treating a primary or secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride). jk-sci.com The reaction is often carried out in the presence of a mild base, such as triethylamine (B128534) (TEA) or sodium hydroxide, although the reaction can proceed without a base. total-synthesis.comjk-sci.com The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride (B1165640). This results in the formation of the N-Boc protected amine (a carbamate) and byproducts that are easily managed, such as carbon dioxide and tert-butanol (B103910). total-synthesis.comjk-sci.com

Stability: The Boc group is highly stable under basic, nucleophilic, and reductive conditions (like catalytic hydrogenation), making it compatible with a wide array of synthetic transformations. total-synthesis.com This stability allows for the selective modification of other functional groups within the molecule without disturbing the protected amine.

Removal (Deprotection): A key advantage of the Boc group is its lability under acidic conditions. chemistrysteps.com It is readily cleaved by treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. jk-sci.comwikipedia.org The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen. This is followed by the fragmentation of the molecule to release the free amine, carbon dioxide, and a stable tert-butyl cation, which is typically scavenged by the solvent or converted to isobutene. total-synthesis.comchemistrysteps.com The gaseous nature of the byproducts provides a strong thermodynamic driving force for the reaction. total-synthesis.com

Summary of Boc Protecting Group Chemistry
AspectDetails
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)
Typical Conditions Inert solvent (e.g., THF, DCM), often with a mild base (e.g., TEA, DMAP)
Stability Resistant to bases, nucleophiles, and catalytic hydrogenation
Deprotection Reagents Strong acids (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl))
Orthogonality Cleavage conditions are distinct from other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile)

Contextualization of tert-Butyl N-[2-(hexylamino)ethyl]carbamate within Amine Protection Chemistry

The compound tert-butyl N-[2-(hexylamino)ethyl]carbamate is a prime example of a differentially protected diamine. Its structure is based on an ethylenediamine (B42938) core, where one nitrogen atom is part of a secondary amine (functionalized with a hexyl group) and the other is protected as a tert-butyl carbamate. This arrangement is not accidental but is a deliberate design for specific synthetic applications.

Such molecules are invaluable intermediates in syntheses that require the sequential functionalization of two amine groups. tandfonline.com The synthesis of tert-butyl N-[2-(hexylamino)ethyl]carbamate itself illustrates this principle. A common synthetic route would involve:

Mono-protection: Starting with a symmetric diamine, such as ethylenediamine, the first step is the selective protection of one of the two amine groups with a Boc group. Achieving mono-protection instead of di-protection can be challenging but is often accomplished by using a large excess of the diamine or by carefully controlling stoichiometry. sigmaaldrich.comsigmaaldrich.com More refined methods involve the in-situ generation of a mono-hydrochloride salt of the diamine, which deactivates one amine group and allows the free base to react selectively with the Boc anhydride. tandfonline.comscielo.org.mxresearchgate.net

Alkylation: The resulting compound, N-Boc-ethylenediamine, possesses a free primary amine and a protected secondary amine. The free amine can then be selectively reacted. For instance, reductive amination with hexanal (B45976) or direct alkylation with a hexyl halide (e.g., 1-bromohexane) would introduce the hexyl group, yielding the target compound, tert-butyl N-[2-(hexylamino)ethyl]carbamate. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H28N2O2

Molecular Weight

244.37 g/mol

IUPAC Name

tert-butyl N-[2-(hexylamino)ethyl]carbamate

InChI

InChI=1S/C13H28N2O2/c1-5-6-7-8-9-14-10-11-15-12(16)17-13(2,3)4/h14H,5-11H2,1-4H3,(H,15,16)

InChI Key

ZAVUATCRHIDKAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCCNC(=O)OC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for Tert Butyl N 2 Hexylamino Ethyl Carbamate

Precursor Synthesis and Amine Preparation

The key precursor for the target compound is N-hexylethylenediamine, an unsymmetrical diamine featuring both a primary and a secondary amino group. The synthesis of this intermediate is crucial and can be approached through several established chemical routes.

Synthesis of 2-(Hexylamino)ethylamine and Related Diamine Scaffolds

The most direct methods for synthesizing N-hexylethylenediamine involve the mono-N-alkylation of ethylenediamine (B42938). Given that ethylenediamine possesses two nucleophilic primary amino groups, controlling the reaction to favor mono-alkylation over di-alkylation is the primary challenge.

One prevalent method is reductive amination . wikipedia.orgacsgcipr.org This process involves the reaction of ethylenediamine with hexanal (B45976) (a six-carbon aldehyde). The initial reaction forms an imine intermediate, which is then reduced in situ to the desired secondary amine. The use of a large excess of the diamine can favor the mono-alkylated product. The reduction step is typically carried out using reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). commonorganicchemistry.comorganicreactions.org Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also a viable, greener alternative. wikipedia.org

Another common approach is the direct N-alkylation of ethylenediamine with a hexyl halide, such as 1-bromohexane (B126081) or 1-chlorohexane. This method is a classic SN2 reaction where the amine acts as a nucleophile. However, this reaction is often difficult to control and can lead to a mixture of mono-alkylated, di-alkylated products, and even quaternary ammonium (B1175870) salts, as the product amine can be more nucleophilic than the starting amine. masterorganicchemistry.com To enhance selectivity for the mono-product, a significant excess of ethylenediamine is typically used.

A summary of common approaches is presented below.

MethodReactantsTypical Reagents/CatalystsKey Considerations
Reductive AminationEthylenediamine + HexanalNaBH(OAc)₃, NaBH₃CN, or H₂/Pd/CGood selectivity for mono-alkylation; often performed as a one-pot reaction. acsgcipr.org
Direct N-AlkylationEthylenediamine + 1-BromohexaneBase (e.g., K₂CO₃, Et₃N)Risk of over-alkylation; requires a large excess of diamine to improve yield of mono-product. masterorganicchemistry.com
Catalytic Alkylation with AlcoholEthylenediamine + 1-HexanolCuO-NiO/γ-Al₂O₃ or other hydrogenation/dehydrogenation catalystsEnvironmentally friendly approach, producing water as the only by-product. researchgate.netresearchgate.net

Alternative Synthetic Routes to Key Amine Precursors

Beyond the standard methods, alternative strategies have been developed for the synthesis of unsymmetrical N-alkylethylenediamines. One such method involves the reaction of ethylenediamine with alkene oxides. For instance, reacting ethylenediamine with 1,2-epoxyhexane (B74757) would yield N-(2-hydroxyhexyl)ethylenediamine, which would then require further chemical modification (deoxygenation) to arrive at the desired precursor, making this a more indirect route. acs.org

More advanced catalytic systems offer an environmentally friendlier approach. The N-alkylation of ethylenediamine using alcohols, such as 1-hexanol, has been demonstrated using heterogeneous catalysts like copper oxide-nickel oxide supported on alumina (B75360) (CuO-NiO/γ-Al₂O₃) in a fixed-bed reactor. researchgate.net This process operates via a hydrogen-transfer mechanism and is attractive from a green chemistry perspective as it utilizes readily available alcohols and generates water as the primary by-product. researchgate.net The reaction conditions, including temperature, pressure, and reactant ratios, can be optimized to maximize the yield of the mono-N-alkylated product. researchgate.net

Carbamate (B1207046) Formation via tert-Butoxycarbonylation

Once the N-hexylethylenediamine precursor is obtained, the next step is the selective introduction of the tert-butoxycarbonyl (Boc) protecting group. The goal is to form tert-butyl N-[2-(hexylamino)ethyl]carbamate, which means the Boc group must be attached to the primary amine, leaving the secondary amine free. This selectivity is generally achievable due to the higher nucleophilicity and lower steric hindrance of the primary amine compared to the secondary amine.

Direct Boc Anhydride (B1165640) Reaction Pathways

The most common and straightforward method for Boc protection is the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often referred to as Boc anhydride. fishersci.co.ukmychemblog.com The reaction involves the nucleophilic attack of the primary amino group of N-hexylethylenediamine on one of the carbonyl carbons of Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the release of tert-butanol (B103910) and carbon dioxide, resulting in the stable carbamate product.

The reaction is typically performed in a suitable solvent such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), methanol (B129727), or even in aqueous systems, often in the presence of a mild base like sodium bicarbonate or triethylamine (B128534) to neutralize the acidic byproducts. fishersci.co.uk Due to the difference in reactivity between the primary and secondary amines, careful control of stoichiometry (using approximately one equivalent of Boc anhydride) allows for the chemoselective formation of the desired mono-protected product. researchgate.net

Variations in Reagent Selection for Boc Protection

While Boc anhydride is the most widely used reagent, several alternatives exist for introducing the Boc group. These are often employed when the substrate is sensitive or when Boc anhydride fails to give satisfactory results. numberanalytics.com

Alternative reagents include:

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON): This reagent can be effective for protecting amines under mild conditions.

1-(tert-Butoxycarbonyl)benzotriazole (Boc-Bt): Stable, crystalline reagents like Boc-benzotriazoles can react cleanly with amines to provide Boc-protected products. organic-chemistry.org

tert-Butyl Azidoformate (Boc-N₃): While effective, this reagent is an azide (B81097) and must be handled with care due to its potential explosive nature. organic-chemistry.org

These alternative reagents are generally more expensive and less commonly used in large-scale synthesis compared to Boc anhydride but can be valuable tools for specific applications or challenging substrates. numberanalytics.com

Solvent Effects and Reaction Condition Optimization

The efficiency and selectivity of the mono-N-tert-butoxycarbonylation of diamines can be significantly influenced by the choice of solvent and other reaction conditions. The optimization of these parameters is key to maximizing the yield of the desired product while minimizing the formation of the di-protected byproduct. numberanalytics.com

A particularly effective method for achieving selective mono-Boc protection of diamines involves the initial monoprotonation of the diamine with one equivalent of an acid, such as hydrochloric acid (HCl). scielo.org.mxredalyc.org In the case of N-hexylethylenediamine, the more basic secondary amine would be preferentially protonated, leaving the primary amine as a free base. The subsequent addition of Boc anhydride then results in a highly selective reaction at the primary amine. This procedure has been shown to be effective for various symmetrical and unsymmetrical diamines. researchgate.net

The choice of solvent also plays a critical role. While aprotic solvents like DCM and THF are common, protic solvents like methanol or even water can be used. fishersci.co.uknih.gov Catalyst-free N-tert-butoxycarbonylation of amines in water has been reported as an environmentally friendly approach, leveraging water's properties to enhance reactivity and selectivity. nih.gov The use of co-solvents may be necessary to solubilize all reactants.

The table below summarizes the impact of different conditions on Boc protection reactions, based on general findings for diamines.

ParameterVariationEffect on ReactionReference
SolventDichloromethane (DCM), Tetrahydrofuran (THF)Commonly used aprotic solvents, good for general purpose reactions. fishersci.co.uk
Methanol (MeOH)Protic solvent, can facilitate reactions and is used in monoprotonation strategies. scielo.org.mxredalyc.org
Water / Water-Acetone"Green" solvent, can promote chemoselectivity without the need for a catalyst. nih.gov
BaseTriethylamine (Et₃N), DIPEAOrganic bases used to scavenge acid byproducts in aprotic solvents. organic-chemistry.org
Sodium Bicarbonate (NaHCO₃), Sodium Hydroxide (NaOH)Inorganic bases, often used in aqueous or biphasic systems. fishersci.co.uk
4-Dimethylaminopyridine (DMAP)Used as a nucleophilic catalyst, can accelerate the reaction but may also promote side reactions like urea (B33335) formation if not controlled. chemicalbook.com
Temperature0 °C to Room TemperatureLower temperatures can improve selectivity by slowing down the reaction with the less reactive secondary amine. chemicalbook.com
StrategyMono-protonation with 1 eq. HClSignificantly enhances selectivity for mono-protection at the unprotonated (primary) amine. researchgate.netscielo.org.mx

One-Pot and Multi-Step Sequential Synthesis Approaches

The construction of tert-butyl N-[2-(hexylamino)ethyl]carbamate typically involves the formation of two key bonds: the carbamate linkage and the secondary amine. Methodologies can be broadly categorized into multi-step sequences, which offer clear control over each transformation, and one-pot procedures that enhance efficiency by reducing intermediate workup and purification steps.

Multi-Step Sequential Synthesis

A common and reliable multi-step approach involves a two-stage process: first, the selective mono-N-protection of a symmetric diamine, followed by the functionalization of the remaining primary amine.

Mono-Boc Protection of Ethylenediamine : The initial step is the selective protection of one of the two amino groups in ethylenediamine. A widely used method involves reacting ethylenediamine with di-tert-butyl dicarbonate ((Boc)₂O). orgsyn.org To prevent the formation of the di-protected byproduct, an excess of the diamine is often used. orgsyn.org An alternative procedure involves the reaction of ethylenediamine with tert-butyl phenyl carbonate, which can also yield the mono-protected product, tert-butyl (2-aminoethyl)carbamate. orgsyn.org A facile route for achieving mono-Boc protection with high efficiency involves the initial formation of the mono-hydrochloride salt of the diamine, which deactivates one amine group, allowing the free amine to react selectively with (Boc)₂O. bioorg.org

N-Alkylation via Reductive Amination : The resulting intermediate, tert-butyl (2-aminoethyl)carbamate, possesses a free primary amine that can be alkylated to introduce the hexyl group. Direct reductive amination is a highly effective method for this transformation. The intermediate is reacted with hexanal in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB) is a particularly suitable reagent for this purpose, as it is mild and tolerant of various functional groups. nih.gov This reaction forms the desired secondary amine, yielding the final product.

One-Pot Synthesis Approaches

One-pot procedures that combine reductive amination and N-Boc protection in a single operation have been developed for the synthesis of N-Boc protected secondary amines. nih.govnih.gov A tandem direct reductive amination of an aldehyde with a primary amine in the presence of (Boc)₂O and sodium triacetoxyborohydride allows for the efficient and selective synthesis of the protected secondary amine in excellent yields. nih.gov This strategy is particularly valuable as it avoids the isolation of intermediate secondary amines which can be prone to side reactions. nih.gov While this specific tandem reaction is typically described for starting with a primary amine and an aldehyde, the principles can be adapted to syntheses involving diamines, significantly improving step-economy. nih.gov

Table 1: Comparison of Synthetic Approaches

Feature Multi-Step Sequential Synthesis One-Pot Tandem Synthesis
Starting Materials Ethylenediamine, (Boc)₂O, Hexanal Primary amine, Aldehyde, (Boc)₂O
Key Intermediates tert-Butyl (2-aminoethyl)carbamate (isolated) Imine/iminium ion (transient)
Number of Steps Two distinct synthetic operations with workup Single synthetic operation
Key Reagents (Boc)₂O, Sodium Triacetoxyborohydride Sodium Triacetoxyborohydride
Advantages High control over each step, well-established procedures. orgsyn.orgbioorg.org Increased efficiency, reduced waste, avoids isolation of potentially reactive intermediates. nih.govnih.gov

| Disadvantages | More time-consuming, requires intermediate purification. | Requires careful optimization of reaction conditions to ensure selectivity. |

Stereoselective Synthesis Considerations (if applicable to analogues)

The target molecule, tert-butyl N-[2-(hexylamino)ethyl]carbamate, is achiral and therefore does not require stereoselective synthesis. However, for chiral analogues, such as those derived from substituted diamines (e.g., 1,2-propanediamine), stereochemical control is a critical consideration.

The synthesis of enantiomerically pure N-Boc-protected diamine analogues often relies on starting from a chiral pool material or employing an asymmetric transformation. For example, the synthesis of enantiomerically pure N-Boc-protected 1,2,3-triaminopropylphosphonates has been achieved starting from chiral aziridinephosphonates. mdpi.com In such syntheses, the stereochemistry of the final product is dictated by the configuration of the chiral starting material. The ring-opening of the chiral aziridine (B145994) with a nucleophile proceeds with a defined stereochemical outcome, allowing for the preparation of optically pure diamine structures after subsequent transformations, such as debenzylation in the presence of (Boc)₂O to install the protecting group. mdpi.com This strategy highlights how stereochemical information embedded in a cyclic precursor can be effectively transferred to the final, more complex acyclic product.

Green Chemistry Principles in Synthesis

Atom Economy

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. nih.govwikipedia.org Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful. nih.gov

For the N-alkylation step in the synthesis of the target compound, a comparison between reductive amination and a traditional substitution reaction with an alkyl halide illustrates the importance of this metric.

Reductive Amination : C₇H₁₆N₂O₂ + C₆H₁₂O → C₁₃H₂₈N₂O₂ + H₂O

Alkylation with Hexyl Bromide : C₇H₁₆N₂O₂ + C₆H₁₃Br → C₁₃H₂₈N₂O₂ + HBr

Table 2: Atom Economy Comparison for the N-Alkylation Step

Reaction Type Reactants Desired Product Byproducts Theoretical Atom Economy*
Reductive Amination tert-Butyl (2-aminoethyl)carbamate + Hexanal tert-Butyl N-[2-(hexylamino)ethyl]carbamate Water (H₂O) 93.4%
Alkylation tert-Butyl (2-aminoethyl)carbamate + Hexyl Bromide tert-Butyl N-[2-(hexylamino)ethyl]carbamate Hydrogen Bromide (HBr) 75.6%

*Calculated as: (MW of Product / Sum of MW of all Reactants) x 100

Solvent Minimization

Reducing solvent usage is another key aspect of green synthesis. Many N-Boc protection reactions are performed in chlorinated solvents like dichloromethane, which should be minimized or replaced where possible. acsgcipr.org Research has demonstrated efficient and solvent-free methods for Boc-protection of amines using a catalytic amount of iodine or perchloric acid adsorbed on silica-gel at room temperature. organic-chemistry.org Furthermore, microwave-assisted N-alkylation in aqueous media provides a greener alternative to traditional methods, often leading to shorter reaction times and reduced solvent volumes. rsc.orgresearchgate.net The use of water as a solvent is highly desirable due to its non-toxic and non-flammable nature. researchgate.net

The use of catalysts is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions, while reducing the need for stoichiometric reagents. wikipedia.org

Catalytic N-Alkylation

Catalytic N-alkylation of amines using alcohols, known as the "hydrogen-borrowing" or "acceptorless dehydrogenation" methodology, represents a highly atom-economical and green approach. organic-chemistry.orgmdpi.com This process uses a transition-metal catalyst (e.g., based on Iridium, Ruthenium, Cobalt, or Zinc) to temporarily oxidize the alcohol (e.g., 1-hexanol) to the corresponding aldehyde (hexanal) in situ. organic-chemistry.orgmdpi.comacs.org The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the hydrogen equivalents previously "borrowed" from the alcohol, regenerating the catalyst and yielding the alkylated amine and water as the sole byproduct. mdpi.com These reactions can often be performed in solvent-free media, further enhancing their green credentials. acs.org

Catalytic Boc-Protection

The protection step can also be rendered more sustainable through catalysis. While Boc-protection is often performed with a stoichiometric base, catalytic methods have been developed. Ionic liquids, for instance, can serve as efficient and recyclable catalysts for the N-tert-butyloxycarbonylation of amines with (Boc)₂O, proceeding with excellent chemoselectivity. organic-chemistry.org Other catalysts, such as iodine or reusable solid acids like perchloric acid on silica (B1680970), can facilitate the reaction under mild, often solvent-free, conditions. organic-chemistry.org

Table 3: Examples of Catalytic Systems for Greener Synthesis

Synthetic Step Catalytic Approach Catalyst Examples Advantages
N-Alkylation Hydrogen-Borrowing Iridium-NHC complexes, Ruthenium-NHC complexes, Cobalt(II)-PCP complexes. organic-chemistry.orgacs.org Uses alcohols instead of alkyl halides; high atom economy (water is the only byproduct); often solvent-free. mdpi.comacs.org

| N-Boc Protection | Catalytic Acylation | Iodine, HClO₄–SiO₂, 1-Alkyl-3-methylimidazolium ionic liquids. organic-chemistry.org | Reduces need for stoichiometric base; enables solvent-free conditions; catalyst can be reusable. organic-chemistry.org |

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the precise structure of tert-butyl N-[2-(hexylamino)ethyl]carbamate by providing information about the chemical environment, connectivity, and spatial arrangement of its atoms.

Proton NMR (¹H NMR) Applications in Chemical Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the different types of protons and their immediate electronic surroundings within the molecule. The expected chemical shifts for tert-butyl N-[2-(hexylamino)ethyl]carbamate in a deuterated solvent like chloroform (B151607) (CDCl₃) are detailed below.

The ¹H NMR spectrum would be characterized by a prominent singlet for the nine equivalent protons of the tert-butyl group, typically observed in the upfield region around 1.4 ppm. rsc.org The protons of the hexyl chain would appear as a series of multiplets, with the terminal methyl group exhibiting a triplet at approximately 0.9 ppm. The methylene (B1212753) groups of the hexyl chain would resonate between 1.2 and 1.6 ppm, while the methylene group adjacent to the nitrogen of the hexylamino moiety would be shifted downfield to around 2.6 ppm due to the deshielding effect of the nitrogen atom.

The two methylene groups of the ethylenediamine (B42938) backbone are chemically distinct. The methylene group adjacent to the carbamate (B1207046) nitrogen is expected to appear as a triplet around 3.2 ppm, while the methylene group next to the hexylamino nitrogen would likely resonate as a triplet around 2.8 ppm. The N-H protons of the carbamate and the secondary amine would appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

Predicted ¹H NMR Data for tert-butyl N-[2-(hexylamino)ethyl]carbamate

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-C(CH₃)₃1.43Singlet9H
-NH- (Carbamate)~5.0Broad Singlet1H
-CH₂-NH- (Carbamate)3.20Triplet2H
-CH₂-NH- (Hexylamino)2.82Triplet2H
-NH- (Hexylamino)~1.5 (variable)Broad Singlet1H
-CH₂- (Hexyl)2.60Triplet2H
-(CH₂)₄-1.2-1.6Multiplet8H
-CH₃ (Hexyl)0.89Triplet3H

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides essential information about the carbon framework of the molecule. Each unique carbon atom in tert-butyl N-[2-(hexylamino)ethyl]carbamate gives rise to a distinct signal.

The carbonyl carbon of the carbamate group is expected to have the most downfield chemical shift, typically around 156 ppm. rsc.org The quaternary carbon of the tert-butyl group and the carbons of the methyl groups attached to it would appear at approximately 79 ppm and 28 ppm, respectively. rsc.org The carbons of the ethylenediamine bridge would be found in the range of 40-50 ppm. The carbons of the hexyl chain would show characteristic signals, with the carbon attached to the nitrogen appearing around 50 ppm and the terminal methyl carbon resonating at the most upfield position, typically around 14 ppm.

Predicted ¹³C NMR Data for tert-butyl N-[2-(hexylamino)ethyl]carbamate

Carbon AtomPredicted Chemical Shift (ppm)
-C(CH₃)₃79.1
-C(CH₃)₃28.4
C=O156.0
-CH₂-NH- (Carbamate)40.4
-CH₂-NH- (Hexylamino)49.5
-CH₂- (Hexyl, C1)49.8
-CH₂- (Hexyl, C2)31.8
-CH₂- (Hexyl, C3)27.0
-CH₂- (Hexyl, C4)22.6
-CH₂- (Hexyl, C5)29.5
-CH₃ (Hexyl, C6)14.1

Two-Dimensional NMR Experiments for Connectivity Mapping

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This would be crucial for tracing the connectivity of the protons within the ethyl and hexyl chains.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in tert-butyl N-[2-(hexylamino)ethyl]carbamate by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum is expected to show a characteristic N-H stretching vibration for the carbamate group in the region of 3300-3500 cm⁻¹. The secondary amine N-H stretch would also appear in this region, likely as a weaker band. A strong absorption band corresponding to the C=O stretching of the carbamate carbonyl group is anticipated around 1680-1700 cm⁻¹. The C-H stretching vibrations of the alkyl groups (tert-butyl and hexyl) would be observed in the 2850-2960 cm⁻¹ region. Additionally, C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ range.

Predicted IR Absorption Bands for tert-butyl N-[2-(hexylamino)ethyl]carbamate

Functional GroupPredicted Absorption Range (cm⁻¹)
N-H Stretch (Carbamate)3300 - 3500
N-H Stretch (Secondary Amine)3300 - 3500
C-H Stretch (Alkyl)2850 - 2960
C=O Stretch (Carbamate)1680 - 1700
C-N Stretch1000 - 1250

Mass Spectrometry (MS) Techniques for Molecular Mass Verification

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of tert-butyl N-[2-(hexylamino)ethyl]carbamate and can also provide structural information through analysis of its fragmentation patterns. The nominal molecular weight of the compound is 244.4 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 244. A prominent fragmentation pathway would likely involve the loss of the tert-butyl group, resulting in a significant peak at m/z 188 (M - 56). Another characteristic fragmentation would be the loss of isobutylene (B52900), leading to a peak at m/z 188, followed by the loss of CO₂, resulting in a peak at m/z 144. Cleavage of the hexyl chain would also produce a series of fragment ions.

Electrospray ionization (ESI), a soft ionization technique, would be expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 245.

X-ray Crystallography for Solid-State Molecular Structure Determination (where feasible for related derivatives)

In the solid state, it is anticipated that the carbamate group would adopt a planar or near-planar conformation. Intermolecular hydrogen bonding is expected to be a dominant feature in the crystal lattice, with the N-H groups of the carbamate and the secondary amine acting as hydrogen bond donors and the carbonyl oxygen of the carbamate serving as a hydrogen bond acceptor. These interactions would likely lead to the formation of extended one-dimensional chains or two-dimensional sheets in the crystal structure. The flexible hexyl and ethyl groups would adopt conformations that optimize packing efficiency and hydrogen bonding interactions.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are indispensable tools in the purification and analysis of tert-butyl N-[2-(hexylamino)ethyl]carbamate. The choice of method depends on the scale of the separation, the required purity, and the physicochemical properties of the compound.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For a compound like tert-butyl N-[2-(hexylamino)ethyl]carbamate, which possesses a non-volatile nature and a chromophore (the carbamate group), reversed-phase HPLC is the most common and effective approach.

In a typical reversed-phase HPLC setup, a non-polar stationary phase (often C18-silica) is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The polarity of the mobile phase is a critical parameter that is optimized to achieve the desired separation. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to ensure good resolution of the target compound from any impurities or byproducts.

Key Parameters for HPLC Analysis:

Column: A C18 reversed-phase column is typically suitable.

Mobile Phase: A mixture of an aqueous component (like water with a modifier such as formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (commonly acetonitrile (B52724) or methanol).

Detection: UV detection is effective due to the presence of the carbamate functional group, which absorbs in the low UV region (around 200-220 nm).

Flow Rate: A typical flow rate is around 1 mL/min.

The retention time of tert-butyl N-[2-(hexylamino)ethyl]carbamate in an HPLC chromatogram is a characteristic feature under a specific set of conditions and can be used for its identification. The area under the peak is proportional to its concentration, allowing for quantitative analysis and purity determination.

Interactive Data Table: Illustrative HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Note: This table represents a typical starting point for method development and may require optimization.

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. The direct analysis of tert-butyl N-[2-(hexylamino)ethyl]carbamate by GC can be challenging. The tert-butoxycarbonyl (Boc) protecting group is known to be thermally labile. nih.govresearchgate.netnih.gov At the high temperatures typically required for GC analysis, the compound may undergo pyrolysis in the injection port, leading to the cleavage of the Boc group and the formation of multiple degradation products. nih.gov This can result in complex chromatograms and inaccurate quantification.

To overcome this limitation, derivatization is often necessary. The free amine group could be derivatized to a more thermally stable functional group, such as a trifluoroacetamide, prior to GC analysis. However, this adds an extra step to the analytical procedure.

Therefore, while GC is a powerful tool for volatile compounds, its application to tert-butyl N-[2-(hexylamino)ethyl]carbamate is generally limited to instances where a suitable derivatization method is employed or for specialized analyses where thermal decomposition is the subject of study.

For the purification of tert-butyl N-[2-(hexylamino)ethyl]carbamate on a preparative scale, flash column chromatography is the method of choice. This technique allows for the rapid and efficient separation of the desired compound from starting materials, reagents, and byproducts after a chemical synthesis.

The separation is typically performed using a column packed with a stationary phase, most commonly silica (B1680970) gel. The crude reaction mixture is loaded onto the top of the column, and a solvent system (the mobile phase) is passed through the column under moderate pressure. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

For a moderately polar compound like tert-butyl N-[2-(hexylamino)ethyl]carbamate, a common mobile phase is a mixture of a non-polar solvent, such as hexanes or heptane, and a more polar solvent, like ethyl acetate. amazonaws.com The polarity of the eluent is carefully chosen to achieve good separation. A gradient of increasing polarity is often used to first elute non-polar impurities, followed by the product, and finally any highly polar substances.

Interactive Data Table: Typical Flash Chromatography Conditions

ParameterDescription
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 50%)
Elution Monitoring Thin-Layer Chromatography (TLC)
Visualization UV light (if applicable) or a chemical stain (e.g., potassium permanganate)

Note: The optimal solvent system is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC).

By collecting fractions as the solvent elutes from the column and analyzing them (usually by TLC), the pure tert-butyl N-[2-(hexylamino)ethyl]carbamate can be isolated.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Properties

No published studies were found that specifically apply Density Functional Theory (DFT) to determine the optimized molecular geometry, bond lengths, bond angles, or electronic properties (such as HOMO/LUMO energies, electrostatic potential maps, or Mulliken charge distributions) of tert-butyl N-[2-(hexylamino)ethyl]carbamate.

Ab Initio Methods for Energy and Orbital Analysis

There is no available research detailing the use of ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset (MP2) perturbation theory, to analyze the ground state energy, orbital energies, or electron correlation effects for this specific compound.

Conformational Analysis and Molecular Dynamics Simulations

No literature could be located that performs systematic conformational searches or molecular dynamics (MD) simulations on tert-butyl N-[2-(hexylamino)ethyl]carbamate. Such studies would typically identify low-energy conformers, analyze dihedral angle distributions, and simulate the molecule's dynamic behavior in various solvent environments.

Computational Prediction of Reaction Pathways and Transition States

Computational studies aimed at elucidating the reaction mechanisms involving tert-butyl N-[2-(hexylamino)ethyl]carbamate, including the identification of transition state structures and the calculation of activation energies for potential synthetic or decomposition pathways, are not present in the accessible scientific literature.

Spectroscopic Parameter Prediction through Computational Models

There are no available computational studies that predict spectroscopic parameters (e.g., IR, Raman, NMR spectra) for tert-butyl N-[2-(hexylamino)ethyl]carbamate. Such research would involve calculating vibrational frequencies or chemical shifts and comparing them to experimental data to validate the computational models.

Hydrogen Bonding and Intermolecular Interaction Studies

While the molecule possesses functional groups capable of acting as hydrogen bond donors (N-H) and acceptors (C=O, N-H), no specific computational studies analyzing its hydrogen bonding capabilities or other non-covalent intermolecular interactions (like van der Waals forces) with itself or with solvent molecules have been published.

Reactivity and Transformation of Tert Butyl N 2 Hexylamino Ethyl Carbamate

Deprotection Methodologies of the Boc Group

The Boc group is a widely utilized amine protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. acsgcipr.org

The most common method for the removal of the Boc group is through acid-catalyzed hydrolysis. wikipedia.org The reaction mechanism involves protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid. This is followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily undergoes decarboxylation (loss of CO₂) to yield the free primary amine. masterorganicchemistry.com

The generation of the tert-butyl cation can sometimes lead to side reactions where it alkylates other nucleophilic sites within the molecule. To prevent this, "scavengers" such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the cation. wikipedia.org

The high sensitivity of the Boc group to acid allows for selective deprotection in the presence of other less acid-labile protecting groups, such as the benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) groups. acsgcipr.orgmasterorganicchemistry.com Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed. wikipedia.org

Table 1: Common Reagents for Acid-Catalyzed Boc Deprotection
ReagentSolventTypical ConditionsReference
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)50% TFA in DCM, Room Temp, 30 min wikipedia.org
Hydrochloric Acid (HCl)Methanol (B129727) (MeOH) or 1,4-Dioxane3-4 M HCl in solvent, Room Temp, 30-60 min wikipedia.org
Hydrochloric Acid (HCl)Ethyl Acetate (EtOAc)3 M HCl in EtOAc, Room Temp, 30 min wikipedia.org
Phosphoric Acid (H₃PO₄)Water (Aqueous)Mild and selective conditions organic-chemistry.org

While acid-catalyzed cleavage is prevalent, alternative methods exist for removing the Boc group, which can be advantageous for substrates sensitive to strong acids.

Thermal Deprotection: The Boc group can be removed by heating, typically at temperatures above 150°C. masterorganicchemistry.comresearchgate.net This method proceeds without any catalyst and generates isobutylene (B52900) and carbon dioxide as byproducts. It can be performed neat or in high-boiling solvents. While potentially "greener" as it avoids strong acids and catalysts, the high temperatures required may not be suitable for thermally sensitive molecules. researchgate.net

Enzymatic Deprotection: The use of enzymes for deprotection offers a mild and highly selective alternative, though it is less common for N-Boc groups compared to ester deprotections. acsgcipr.org Research has identified certain lipases and esterases capable of hydrolyzing tert-butyl esters while leaving N-Boc groups intact. nih.gov While direct enzymatic cleavage of the N-Boc carbamate itself is not a standard method, the field of biocatalysis continues to evolve, presenting potential future strategies for such transformations under exceptionally mild conditions.

Reactions of the Free Secondary Amine Moiety

The secondary amine in tert-butyl N-[2-(hexylamino)ethyl]carbamate is a nucleophilic center and can participate in a variety of bond-forming reactions typical of secondary amines.

The secondary amine can be further alkylated by reaction with alkyl halides. This reaction typically requires the presence of a base to deprotonate the amine, enhancing its nucleophilicity, or to neutralize the hydrogen halide byproduct formed during the reaction. The result is the formation of a tertiary amine.

Table 2: Representative Conditions for N-Alkylation of Secondary Amines
Alkylating AgentBaseSolventTypical Conditions
Alkyl Iodide (e.g., CH₃I)Potassium Carbonate (K₂CO₃)Acetonitrile (B52724) (CH₃CN)Reflux
Alkyl Bromide (e.g., Benzyl Bromide)Triethylamine (B128534) (Et₃N)Dichloromethane (DCM)Room Temperature
Alkyl Halide (RX)Sodium Hydride (NaH)Dimethylformamide (DMF) or Tetrahydrofuran (B95107) (THF)0°C to Room Temperature

The secondary amine readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable tertiary amides. orgoreview.comlibretexts.org These nucleophilic acylation reactions are generally rapid and high-yielding. A non-nucleophilic base, like pyridine (B92270) or triethylamine, is often added to the reaction to neutralize the acidic byproduct (e.g., HCl) that is generated. libretexts.orgstackexchange.com

Table 3: Common Reagents for N-Acylation of Secondary Amines
Acylating AgentBaseSolventProduct
Acetyl ChloridePyridine or TriethylamineDCM or THFN-acetyl amide
Acetic Anhydride (B1165640)Pyridine or TriethylamineDCM or THFN-acetyl amide
Benzoyl ChloridePyridine or Sodium Hydroxide (aq)DCM / H₂O (Schotten-Baumann conditions)N-benzoyl amide

The secondary amine can also react with aldehydes or ketones to form a tertiary amine via reductive amination. This process involves the initial formation of an unstable iminium ion intermediate upon reaction of the amine with the carbonyl compound. The iminium ion is not isolated but is reduced in situ by a mild reducing agent present in the reaction mixture. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a common reducing agent for this transformation due to its mildness and selectivity.

Table 4: Reagents for Reductive Amination of Secondary Amines
Carbonyl CompoundReducing AgentSolventTypical Conditions
Aldehyde (R'-CHO)Sodium triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE) or Dichloromethane (DCM)Room Temperature
Ketone (R'-CO-R'')Sodium triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE) or Dichloromethane (DCM)Room Temperature
Aldehyde or KetoneSodium cyanoborohydride (NaBH₃CN)Methanol (MeOH)pH control often required (pH ~6-7)

Derivatization Strategies of the Carbamate Nitrogen

The nitrogen atom of a tert-butoxycarbonyl (Boc) group is generally considered unreactive towards electrophiles. Its lone pair of electrons is delocalized through resonance with the adjacent carbonyl group, significantly reducing its nucleophilicity. researchgate.net This inherent stability is a primary reason for the widespread use of the Boc group for protecting amines. organic-chemistry.org Consequently, direct derivatization of this nitrogen via reactions like alkylation or acylation is challenging and not commonly performed.

However, under specific and often forcing conditions, derivatization can be achieved. These methods typically rely on increasing the nucleophilicity of the carbamate nitrogen by deprotonation with a strong base or by using highly reactive catalysts and reagents.

N-Alkylation: To achieve N-alkylation, the weakly acidic N-H proton of the carbamate must first be removed. This requires a strong base, as the resulting anion is stabilized by the adjacent carbonyl. Once deprotonated, the carbamate anion can act as a nucleophile, attacking an alkylating agent. Research on analogous carbamate systems has identified several conditions that could potentially be applied to tert-butyl N-[2-(hexylamino)ethyl]carbamate. For instance, the use of cesium carbonate in conjunction with tetrabutylammonium (B224687) iodide (TBAI) has been shown to be effective for the N-alkylation of various carbamates with alkyl halides. researchgate.net Another approach involves the use of hindered alkoxide bases, such as potassium tert-butoxide, in an inert solvent. google.com Furthermore, transition-metal catalysis, particularly with iridium complexes, has enabled the N-alkylation of carbamates using alcohols as the alkylating agents in atom-economical processes. researchgate.net

Table 1: Potential Conditions for N-Alkylation of the Carbamate Nitrogen (based on analogous systems)
ReagentsAlkylating AgentKey FeaturesReference
Cesium carbonate (Cs₂CO₃), Tetrabutylammonium iodide (TBAI)Alkyl HalidesMild and selective protocol offering high efficiency. researchgate.net
Potassium tert-butoxide (KOtBu)Alkyl Halides (e.g., Methyl Iodide)Utilizes a hindered strong base in an inert solvent like THF. google.com
[Cp*IrCl₂]₂/NaOAcAlcoholsAtom-economical catalytic system that produces water as the only byproduct. researchgate.net

N-Acylation: N-acylation of the carbamate nitrogen leads to the formation of N-acyl-carbamates, also known as N-acyl-Boc derivatives. These compounds are of interest as their amide bonds are "twisted" due to steric hindrance, which reduces resonance stabilization and increases the reactivity of the N-C(O) bond, making them useful in certain cross-coupling reactions. researchgate.netacs.org While direct acylation is not common, it is theoretically possible. A more prevalent synthetic route involves the deprotection of the carbamate to the free amine, followed by acylation; however, one-pot methods that proceed without isolation of the intermediate amine have been developed using acyl halide-methanol mixtures. organic-chemistry.org The formation of N-acyl-carbamates implies that, under appropriate conditions, the carbamate nitrogen can attack an acylating agent.

Table 2: Potential Conditions for N-Acylation of the Carbamate Nitrogen
ReagentsAcylating AgentKey FeaturesReference
Base (e.g., Pyridine, DMAP)Acyl Halides or AnhydridesStandard acylation conditions, though potentially requiring forcing conditions for carbamates. researchgate.netacs.org
Acyl Halide-Methanol MixtureAcyl HalidesA one-pot method that proceeds via deprotection-acylation to form a standard amide, not an N-acyl-carbamate. organic-chemistry.org

Potential for Cyclization or Ring-Formation Reactions

The bifunctional nature of tert-butyl N-[2-(hexylamino)ethyl]carbamate, containing two nitrogen nucleophiles separated by a flexible ethyl linker, presents the possibility of intramolecular cyclization to form heterocyclic structures. The most probable transformation is the formation of a cyclic urea (B33335) derivative.

Cyclization to Form Cyclic Ureas: The formation of a 1-hexyl-piperazin-2-one, a six-membered cyclic urea, would involve an intramolecular reaction between the secondary hexylamino nitrogen and the carbamate carbonyl carbon. Direct nucleophilic attack is unlikely without activation of the carbamate group. A well-established strategy for forming ureas from Boc-protected amines involves their conversion into an isocyanate intermediate. researchgate.net This can be achieved by treating the Boc-carbamate with reagents like trifluoromethanesulfonyl anhydride in the presence of a suitable base such as 2-chloropyridine. organic-chemistry.orgorganic-chemistry.org

In the context of tert-butyl N-[2-(hexylamino)ethyl]carbamate, this would generate an isocyanate at the terminal position. This highly electrophilic group would then be rapidly trapped by the pendant secondary hexylamino group in an intramolecular fashion to yield the cyclic urea. This one-pot transformation is an efficient method for generating cyclic and acyclic ureas from stable Boc-protected precursors. organic-chemistry.org

Table 3: Potential Conditions for Intramolecular Cyclization to a Cyclic Urea
ReagentsIntermediateProduct TypeKey FeaturesReference
Trifluoromethanesulfonyl anhydride, 2-ChloropyridineIsocyanateCyclic UreaIn situ generation of a highly reactive isocyanate which is trapped intramolecularly. researchgate.netorganic-chemistry.orgorganic-chemistry.org
Di-tert-butyl dicarbonate (B1257347), K₂CO₃, DMF(Not applicable)Cyclic UreaMethod for synthesizing cyclic ureas from diamines; suggests the thermodynamic feasibility of the cyclic urea product. rsc.org
CeO₂, CO₂, 2-Propanol(Not applicable)Cyclic UreaCatalytic method for forming cyclic ureas directly from diamines and CO₂. rsc.org

Alternative cyclization pathways could be envisaged if other reactive functional groups were present in the molecule. For instance, the literature describes intramolecular cyclizations of N-Boc derivatives where a carbanion is generated on a carbon adjacent to the nitrogen, which then attacks an internal electrophile. researchgate.net Similarly, intramolecular ring-opening of a tethered epoxide by the Boc-protected nitrogen can lead to oxazolidinone rings. rsc.org While not directly applicable to the parent compound, these examples highlight the synthetic versatility of N-Boc groups in constructing diverse heterocyclic systems.

Role As a Synthetic Intermediate and Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Polyamines and Dendrimers

The structure of tert-butyl N-[2-(hexylamino)ethyl]carbamate makes it an ideal precursor for the synthesis of more complex polyamines and dendrimers. Polyamines are crucial in various biological processes, and synthetic polyamines are explored for therapeutic applications. Dendrimers, highly branched and monodisperse macromolecules, have found applications in drug delivery, catalysis, and materials science.

The synthetic utility of asymmetrically protected diamines lies in the ability to selectively elaborate the molecule at the unprotected amine functionality. For instance, the secondary amine of tert-butyl N-[2-(hexylamino)ethyl]carbamate can undergo reactions such as Michael additions or amidations to extend the polyamine chain. Subsequent deprotection of the Boc group reveals a primary amine, which can then be further functionalized, leading to the iterative growth of polyamine chains or dendritic structures. This step-wise approach allows for precise control over the final structure of the macromolecule.

The synthesis of poly(amidoamine) (PAMAM) dendrimers, for example, often starts from a core molecule like ethylenediamine (B42938). By using a mono-protected derivative like tert-butyl N-[2-(hexylamino)ethyl]carbamate, a more controlled and asymmetric growth of the dendritic branches can be achieved. This controlled synthesis is crucial for producing well-defined dendrimers with specific properties. Research has shown that the divergent synthesis of PAMAM dendrimers involves sequential Michael additions and amidations, a process where a mono-protected diamine can introduce asymmetry and specific functionalities at the core. kirj.eeresearchgate.netresearchgate.netmdpi.com

Building Block for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. Asymmetrically protected diamines, such as tert-butyl N-[2-(hexylamino)ethyl]carbamate, serve as valuable building blocks for the synthesis of various N-heterocycles.

One prominent example is the synthesis of substituted piperazines. The ethylenediamine motif within tert-butyl N-[2-(hexylamino)ethyl]carbamate can be readily cyclized to form a piperazine ring. The synthesis can be designed in a way that the hexyl group and the Boc-protected amine end up at specific positions on the piperazine ring, allowing for further diversification. For instance, the secondary amine can react with a dielectrophile, followed by deprotection and cyclization to yield a monosubstituted piperazine.

The general synthetic strategy often involves the reaction of the free amine of the protected diamine with a suitable precursor that can undergo cyclization. For example, a reaction with a bis-electrophilic agent can lead to the formation of the heterocyclic ring. The Boc group ensures that only the desired nitrogen participates in the initial reaction, thus controlling the regioselectivity of the cyclization. google.comjgtps.commdpi.comnih.govrsc.org

Application in the Construction of Functionalized Linkers and Conjugates

In the field of bioconjugation and medicinal chemistry, functionalized linkers are essential for connecting different molecular entities, such as a drug molecule to a targeting ligand. The differential reactivity of tert-butyl N-[2-(hexylamino)ethyl]carbamate makes it an excellent candidate for the construction of such linkers.

The use of Boc-protected amino compounds in creating linkers for bioconjugation is a well-established strategy. For example, mono-Boc-protected ethylenediamine is a key intermediate in the synthesis of the peptide nucleic acid (PNA) backbone, which is used to create synthetic analogs of DNA and RNA. nih.gov This highlights the importance of such building blocks in creating complex molecular constructs for biological applications.

Intermediate in the Synthesis of Advanced Materials (e.g., polymers with specific amine functionalities)

The incorporation of specific amine functionalities into polymers can impart unique properties, such as pH-responsiveness, adhesiveness, and the ability to chelate metal ions. Carbamate-functionalized monomers are valuable precursors for the synthesis of such advanced materials. google.comgoogle.com

Tert-butyl N-[2-(hexylamino)ethyl]carbamate can be modified to introduce a polymerizable group, such as an acrylate or methacrylate, on the secondary amine. The resulting monomer can then be polymerized or copolymerized to create a polymer with pendant Boc-protected amine groups. Subsequent deprotection of the Boc groups yields a polymer with free primary amine functionalities. This method allows for the synthesis of well-defined functional polymers where the amine groups are readily available for further modification or for imparting specific properties to the material.

For example, polymers containing tertiary amine groups, similar to the hexylamino group in the title compound, have been shown to be useful in pH-responsive hydrogels and as adhesion-enhancing components in coatings. polysciences.com The presence of both a secondary/tertiary amine and a protected primary amine in the monomer derived from tert-butyl N-[2-(hexylamino)ethyl]carbamate would allow for the creation of polymers with multiple, distinct amine functionalities after deprotection.

Contribution to Modular Synthesis Strategies

Modular synthesis, a key concept in combinatorial chemistry and drug discovery, relies on the use of versatile building blocks that can be easily and reliably combined to create a library of diverse compounds. researchgate.net Asymmetrically protected diamines like tert-butyl N-[2-(hexylamino)ethyl]carbamate are prime examples of such modular building blocks.

The orthogonal protection strategy, where the two amine groups can be deprotected under different conditions, allows for a high degree of control in the synthetic sequence. A library of compounds can be generated by reacting the free secondary amine with a set of diverse building blocks. Following this, the Boc group can be removed, and the newly exposed primary amine can be reacted with another set of building blocks. This modular approach enables the rapid generation of a large number of structurally diverse molecules, which can then be screened for desired biological activities or material properties.

The selective mono-protection of diamines is a critical step in enabling these modular strategies. researchgate.netnih.gov The ability to introduce different functionalities at specific points in a molecule in a controlled manner is essential for the efficient exploration of chemical space.

Future Research Directions and Unexplored Avenues

Development of Novel and More Sustainable Synthetic Routes

The synthesis of carbamates has traditionally relied on methods that are effective but often involve hazardous reagents like phosgene. The future of chemical synthesis lies in the development of greener and more sustainable methodologies. For tert-butyl N-[2-(hexylamino)ethyl]carbamate, future research could explore several innovative approaches.

One promising avenue is the use of carbon dioxide (CO2) as a C1 feedstock. This approach aligns with the principles of green chemistry by utilizing a renewable and non-toxic resource. Research has demonstrated the feasibility of synthesizing various carbamates from CO2, amines, and alcohols, often with the aid of catalysts. The direct synthesis of tert-butyl N-[2-(hexylamino)ethyl]carbamate from N-hexylethylenediamine, tert-butanol (B103910), and CO2 would be a significant advancement.

Another sustainable route to explore is the use of urea (B33335) as a carbonyl source, which can be an effective substitute for phosgene. Catalytic systems, such as those based on mixed metal oxides, have shown high efficacy in the synthesis of N-substituted carbamates from amines, urea, and alcohols. iaea.org Applying this methodology to the synthesis of the target compound could offer a safer and more economical production process.

Furthermore, biocatalysis presents an exciting frontier for carbamate (B1207046) synthesis. The use of enzymes, such as promiscuous esterases, has been shown to efficiently produce carbamates in aqueous media. nbinno.comnbinno.com Investigating the enzymatic synthesis of tert-butyl N-[2-(hexylamino)ethyl]carbamate could lead to a highly selective and environmentally friendly production method. A comparison of potential sustainable synthetic methods is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Routes for tert-butyl N-[2-(hexylamino)ethyl]carbamate

Synthetic Route Potential Advantages Key Research Challenges
From CO2, Amine, and Alcohol Utilization of a renewable feedstock, reduced toxicity. Catalyst development for high selectivity and yield.
From Urea, Amine, and Alcohol Avoidance of phosgene, cost-effective. Catalyst reusability and optimization of reaction conditions.

Exploration of Advanced Spectroscopic and Analytical Tools

A thorough understanding of the physicochemical properties of tert-butyl N-[2-(hexylamino)ethyl]carbamate is crucial for its potential applications. While standard techniques like NMR and mass spectrometry are undoubtedly useful, future research should focus on the application of more advanced spectroscopic and analytical tools for a deeper characterization.

Given that many carbamates are thermally labile, advanced chromatographic techniques are essential for their analysis. The use of supercritical fluid chromatography (SFC) coupled with mass spectrometry could offer a powerful tool for the analysis of tert-butyl N-[2-(hexylamino)ethyl]carbamate, providing high resolution and sensitivity while avoiding the high temperatures that can lead to degradation. nbinno.com Similarly, ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) would be invaluable for trace analysis and impurity profiling.

X-ray crystallography would provide definitive information on the solid-state structure of tert-butyl N-[2-(hexylamino)ethyl]carbamate. Elucidating its crystal structure would reveal details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding its material properties. mdpi.com

Advanced NMR techniques, such as two-dimensional NMR (COSY, HSQC, HMBC), would be instrumental in unambiguously assigning all proton and carbon signals, which is fundamental for confirming its structure and for studying its conformational dynamics in solution.

Deepening Understanding through Advanced Computational Modeling

Computational chemistry offers a powerful lens through which to investigate the properties and behavior of molecules at an atomic level. For tert-butyl N-[2-(hexylamino)ethyl]carbamate, a compound with considerable conformational flexibility, computational modeling is an essential and largely unexplored avenue of research.

Density Functional Theory (DFT) calculations can be employed to investigate the conformational landscape of the molecule. iaea.orgnbinno.com By identifying the lowest energy conformers, it is possible to predict its most likely shapes and understand how the tert-butyl, hexyl, and carbamate groups orient themselves in space. DFT can also be used to calculate various electronic properties, such as the molecular electrostatic potential, which can provide insights into its reactivity and intermolecular interactions.

Molecular dynamics (MD) simulations could provide a dynamic picture of the behavior of tert-butyl N-[2-(hexylamino)ethyl]carbamate in different environments. For instance, MD simulations could be used to study its aggregation behavior in solution or its interaction with surfaces. This would be particularly relevant for exploring its potential applications in materials science.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models could also be developed. While the focus of this article is on non-biological aspects, understanding the structural features that govern its physical properties (QSPR) would be highly valuable for designing materials with specific characteristics.

Broadening the Scope of Synthetic Applications in Non-Biological Fields

While carbamates are well-known for their biological applications, their utility in non-biological fields is an area ripe for exploration. The unique combination of a bulky lipophilic tert-butyl group, a flexible diamine linker, and a long alkyl chain in tert-butyl N-[2-(hexylamino)ethyl]carbamate suggests several intriguing possibilities in materials science and polymer chemistry.

The presence of both a protected amine (the carbamate) and a secondary amine allows for its use as a versatile building block in polymer synthesis. The secondary amine can be a site for polymerization or grafting, while the tert-butoxycarbonyl (Boc) protecting group can be removed under specific conditions to reveal a primary amine for further functionalization. This could enable the creation of novel polymers with tailored properties, such as polyurethanes or polyamides with pendant hexyl groups. wikipedia.org

The amphiphilic nature of the molecule, with its polar carbamate and amine functionalities and nonpolar alkyl chains, suggests potential applications as a surfactant or a component in self-assembling systems. Its ability to form organized structures in solution or at interfaces could be explored for applications in nanotechnology, such as in the formation of micelles or as a template for the synthesis of nanomaterials.

Another unexplored avenue is its potential as a corrosion inhibitor. Organic molecules containing nitrogen and oxygen atoms, particularly those with long alkyl chains, are known to be effective corrosion inhibitors for metals in acidic media. The lone pairs of electrons on the nitrogen and oxygen atoms can coordinate with metal surfaces, forming a protective layer that inhibits corrosion. The long hexyl chain would enhance its hydrophobic character, further protecting the metal surface. mdpi.com Future research could involve electrochemical and surface analysis techniques to evaluate the efficacy of tert-butyl N-[2-(hexylamino)ethyl]carbamate as a corrosion inhibitor for various metals and alloys.

Table 2: Potential Non-Biological Applications and Corresponding Research Focus

Potential Application Key Molecular Features Proposed Research Focus
Polymer Synthesis Bifunctional nature (secondary amine and protected primary amine). Use as a monomer or chain extender for novel polymers.
Surfactant/Self-Assembly Amphiphilic character (polar head, nonpolar tail). Investigation of micelle formation and interfacial properties.
Corrosion Inhibitor Presence of N and O heteroatoms, long alkyl chain. Electrochemical studies and surface analysis of metal protection.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)
1Hexylamine, 2-chloroethylamine, K₂CO₃, DMF, 80°C, 12 h85
2Boc₂O, DIPEA, DMF, 100°C, µwave, 6 h78

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:
Primary Techniques:

  • ¹H NMR: Distinct signals for tert-butyl (δ 1.38 ppm, singlet, 9H) and ethylenediamine backbone (δ 2.6–3.2 ppm) .
  • ¹³C NMR: Carbamate carbonyl at δ 155–156 ppm; tert-butyl carbons at δ 28–30 ppm .
  • IR: N-H stretch (~3300 cm⁻¹), C=O stretch (~1700 cm⁻¹) .
  • Mass Spectrometry (ESI+): Molecular ion [M+H⁺] at m/z 273.2 .

Advanced Validation:

  • X-ray Crystallography: SHELXL refines bond lengths/angles (e.g., C=O: 1.23 Å) . ORTEP-3 generates molecular packing diagrams to analyze hydrogen bonds (N-H···O=C: 2.8–3.0 Å) .

Q. Table 2: Key Spectral Data

TechniqueCharacteristic Peaks
¹H NMRδ 1.38 (s, 9H, t-Bu), δ 3.10 (m, 4H, N-CH₂)
¹³C NMR155.2 (C=O), 79.5 (C-(CH₃)₃)
IR1695 cm⁻¹ (C=O), 3320 cm⁻¹ (N-H)

Advanced: How can researchers resolve contradictions in crystallographic data when determining the structure of tert-butyl carbamate derivatives?

Answer:
Methodology:

  • Multi-Cycle Refinement: Use SHELXL to iteratively adjust thermal parameters and occupancy factors, targeting R-factor convergence (<5% discrepancy) .
  • Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C-H···π contacts) to explain packing anomalies .
  • Cross-Validation: Compare experimental bond lengths (e.g., C-N: 1.45 Å) with DFT-calculated values (e.g., B3LYP/6-31G*) .

Case Study:
A 2016 study resolved ambiguities in carbamate derivatives by combining X-ray data with hydrogen bond energy calculations (3.5–4.0 kcal/mol), confirming stable monoclinic packing .

Advanced: What strategies optimize the synthesis of tert-butyl carbamate derivatives to achieve high enantiomeric excess?

Answer:
Chiral Induction Methods:

  • Asymmetric Catalysis: Use Pd-BINAP complexes to induce enantioselectivity during alkylation (e.g., 95% ee with (R)-BINAP) .
  • Kinetic Resolution: Iodolactamization under thermodynamic control isolates enantiomers via selective ring closure .

Optimization Tips:

  • Solvent Choice: DMSO enhances stereochemical control vs. DMF.
  • Temperature: Lower temps (0–25°C) favor slower, selective bond formation.

Advanced: How does the compound’s stability under various conditions affect experimental outcomes?

Answer:
Stability Profile:

  • Acid/Base Sensitivity: Boc group cleaves under strong acids (e.g., HCl/dioxane) or bases (pH >10). Neutral conditions (pH 6–8) are optimal for storage .
  • Thermal Stability: Decomposition occurs >150°C; store at 2–8°C for long-term stability .

Experimental Design:

  • Reaction Quenching: Neutralize excess acid/base immediately post-synthesis to prevent degradation.
  • Inert Atmosphere: N₂ or Ar prevents oxidative side reactions during synthesis .

Advanced: What role do tert-butyl carbamates play in medicinal chemistry applications, such as enzyme inhibition?

Answer:
Case Studies:

  • Pan-Ras Inhibition: tert-Butyl carbamate derivatives act as reversible inhibitors (IC₅₀: 50–100 nM) by binding to the GTPase active site .
  • Prodrug Design: The Boc group enhances solubility for in vivo delivery, with enzymatic cleavage (e.g., esterases) releasing active amines .

Methodological Insight:

  • Structure-Activity Relationships (SAR): Modify hexyl chain length to optimize lipophilicity (logP: 2.5–3.5) and membrane permeability .

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